1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by the presence of amino and dimethylamino groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Dimethylation: The amino groups are further reacted with dimethylamine to introduce the dimethylamino groups.
Hydroxylation: Finally, hydroxylation is carried out to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The presence of amino and dimethylamino groups enhances its ability to form hydrogen bonds and interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the dimethylamino group, which can affect its reactivity and biological activity.
2-Amino-3-hydroxyanthracene-9,10-dione: Has a different substitution pattern, leading to variations in its chemical properties.
1,4-Diaminoanthracene-9,10-dione: Contains two amino groups, which can significantly alter its reactivity compared to 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione.
Uniqueness
This compound is unique due to the presence of both amino and dimethylamino groups, which can enhance its solubility, reactivity, and potential biological activities. The specific substitution pattern also allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O3/c1-18(2)10-7-11(19)12-13(14(10)17)16(21)9-6-4-3-5-8(9)15(12)20/h3-7,19H,17H2,1-2H3 |
InChI Key |
SMZCSBUDRQIHEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.